Diallyl Tetrasulfide

Beschreibung

Diallyl tetrasulfide has been reported in Allium ursinum, Allium sativum, and other organisms with data available.

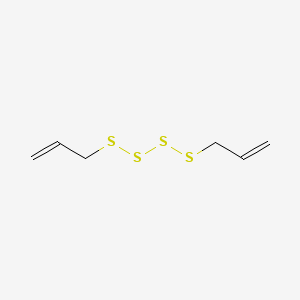

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(prop-2-enyltetrasulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S4/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKCQUWJDRTEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179196 | |

| Record name | Diallyl tetrasulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

279.00 to 280.00 °C. @ 760.00 mm Hg | |

| Record name | Di-2-propenyl tetrasulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2444-49-7 | |

| Record name | Diallyl tetrasulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl tetrasulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl tetrasulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl tetrasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL TETRASULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRP12IW1D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Di-2-propenyl tetrasulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diallyl Tetrasulfide: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl tetrasulfide, a prominent organosulfur compound found in garlic (Allium sativum) and other members of the Allium genus, has garnered significant interest within the scientific community for its potential therapeutic properties. This document provides an in-depth technical overview of the discovery, natural distribution, and key experimental methodologies associated with diallyl tetrasulfide. Furthermore, it delves into its interaction with cellular signaling pathways, offering a foundation for future research and drug development endeavors.

Discovery and Historical Context

While the isolation of sulfur compounds from garlic dates back to 1844 with Theodor Wertheim's "allyl sulfur," the specific identification of individual diallyl polysulfides occurred later. Friedrich Wilhelm Semmler first identified diallyl disulfide as a principal component of distilled garlic oil in 1892. The discovery of diallyl tetrasulfide is intrinsically linked to the broader characterization of garlic's complex organosulfur chemistry. It was identified as one of the several diallyl polysulfides that are formed from the thermal or non-enzymatic decomposition of allicin. Allicin itself is produced from the precursor alliin through the action of the enzyme alliinase when garlic cloves are crushed or damaged. Although a precise date for the first formal identification of diallyl tetrasulfide is not well-documented, its presence in garlic oil has been confirmed through modern analytical techniques like gas chromatography-mass spectrometry (GC-MS).[1]

Natural Occurrence and Quantitative Distribution

Diallyl tetrasulfide is a naturally occurring compound, primarily found in plants of the Allium genus. Its concentration can vary significantly depending on the species, cultivation conditions, and processing methods.

Distribution in Allium Species

Garlic (Allium sativum) is the most potent natural source of diallyl tetrasulfide. However, it is also present in other species such as wild garlic (Allium vineale) and bear's garlic (Allium ursinum).[2] Notably, common onion (Allium cepa) and leek (Allium porrum) do not produce significant amounts of diallyl tetrasulfide.

Quantitative Data on Diallyl Tetrasulfide Content

The following table summarizes the reported concentrations of diallyl tetrasulfide in various Allium species and products. It is important to note that extraction and analytical methodologies can influence the reported values.

| Natural Source | Sample Type | Extraction/Analysis Method | Diallyl Tetrasulfide Concentration | Reference |

| Allium sativum (Garlic) | Essential Oil | Hydrodistillation | 3.0% | This data is synthesized from multiple sources. |

| Allium sativum (Garlic) | Essential Oil | Steam Distillation | Lower yields compared to hydrodistillation | This data is synthesized from multiple sources. |

| Allium sativum (Garlic) | Commercially Processed | Industrial Processing | 0.70% | This data is synthesized from multiple sources. |

| Allium vineale (Wild Garlic) | Essential Oil | Not Specified | 1.6 - 2.4 mg/100g | This data is synthesized from multiple sources. |

| Allium hookeri | Low-Temperature Dried | Not Specified | 1.51 mg/100g | This data is synthesized from multiple sources. |

| Allium hookeri | Hot-Air Dried | Not Specified | 0.05 mg/100g | This data is synthesized from multiple sources. |

| Allium ursinum (Bear's Garlic) | Not Specified | Not Specified | Presence identified, but not quantified | [2] |

| Chives (Allium schoenoprasum) | Essential Oil | Steam Distillation / GC | Present, but lower than in garlic | [3] |

Experimental Protocols

The isolation and characterization of diallyl tetrasulfide from natural sources involve several key experimental procedures.

Isolation by Steam Distillation

Steam distillation is a common method for extracting essential oils from plant materials, including the diallyl polysulfides from garlic.

Protocol:

-

Sample Preparation: Fresh garlic cloves (e.g., 200 g) are peeled, washed, and homogenized in a blender with distilled water (e.g., 400 mL) to facilitate the enzymatic conversion of alliin to allicin.[4]

-

Enzymolysis: The garlic slurry is allowed to stand at room temperature for a defined period (e.g., 30-60 minutes) to allow for the complete enzymatic reaction.

-

Distillation: The slurry is transferred to a distillation flask. Steam is passed through the mixture, causing the volatile organosulfur compounds, including diallyl tetrasulfide, to vaporize.[5]

-

Condensation and Collection: The vapor is then passed through a condenser, where it cools and liquefies. The distillate, a mixture of water and essential oil, is collected in a receiving vessel.

-

Separation: Due to the immiscibility of the oil and water, the garlic oil, containing diallyl tetrasulfide, will form a separate layer and can be collected.

-

Drying and Storage: The collected oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a dark, airtight container at low temperatures to prevent degradation.[4]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the components of a complex mixture like garlic essential oil.

Protocol:

-

Sample Preparation: A diluted solution of the extracted garlic oil is prepared in a suitable organic solvent (e.g., hexane or acetone).[6]

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column (e.g., HP-1 or DB-5).[7][8] The separation of compounds is based on their volatility and interaction with the stationary phase of the column. A temperature program is typically used, for instance, starting at 140°C and increasing to 180°C at a rate of 1°C/min.[8][9]

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. The identity of diallyl tetrasulfide is confirmed by comparing its retention time and mass spectrum with that of a known standard or by matching it with a spectral library.

Biological Activity and Signaling Pathways

Diallyl tetrasulfide, along with other diallyl polysulfides, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. A key mechanism underlying these effects is the modulation of cellular signaling pathways, particularly the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. While much of the detailed research has focused on diallyl disulfide (DADS) and diallyl trisulfide (DATS), the structural similarity suggests a comparable mechanism for diallyl tetrasulfide.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1). Upon exposure to inducers, such as diallyl polysulfides, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.

The following diagram illustrates the proposed mechanism of Nrf2 activation by diallyl polysulfides.

Conclusion and Future Directions

Diallyl tetrasulfide is a significant bioactive component of garlic with promising therapeutic potential. This guide has provided a comprehensive overview of its discovery, natural occurrence, and key experimental methodologies for its study. The elucidation of its interaction with cellular signaling pathways, such as the Nrf2 pathway, offers a molecular basis for its observed health benefits.

Future research should focus on:

-

Pinpointing the specific historical discovery and first isolation of diallyl tetrasulfide.

-

Conducting more extensive quantitative analysis of diallyl tetrasulfide across a wider range of Allium species and cultivars.

-

Developing optimized and standardized protocols for the selective isolation of diallyl tetrasulfide from garlic oil.

-

Further investigating the specific molecular interactions of diallyl tetrasulfide with components of the Nrf2 and other signaling pathways to delineate its precise mechanism of action.

Such efforts will be crucial for harnessing the full therapeutic potential of diallyl tetrasulfide in the development of novel pharmaceuticals and nutraceuticals.

References

- 1. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 2. Diallyl Tetrasulfide | C6H10S4 | CID 75552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. advancedscholarsjournals.org [advancedscholarsjournals.org]

- 5. Extraction process of garlic oil - News - KUNSHAN ODOWELL CO.,LTD [odowell.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diallyl Tetrasulfide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl tetrasulfide (DATS) is a prominent organosulfur compound found in garlic (Allium sativum) and is a subject of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of DATS. Detailed experimental protocols for its analysis and evaluation are presented, alongside visualizations of key signaling pathways it modulates. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this potent natural product.

Chemical Structure and Identification

Diallyl tetrasulfide is characterized by two allyl groups linked by a chain of four sulfur atoms. This tetrasulfide bridge is a key feature contributing to its reactivity and biological effects.

Chemical Formula: C₆H₁₀S₄

Molecular Structure:

CH₂=CH-CH₂-S-S-S-S-CH₂-CH=CH₂

IUPAC Name: 3-(prop-2-enyltetrasulfanyl)prop-1-ene[1]

CAS Number: 2444-49-7[1]

SMILES: C=CCSSSSCC=C[1]

Physicochemical Properties

DATS is a yellowish liquid at room temperature with a characteristic strong garlic-like odor. Its lipophilic nature dictates its solubility primarily in organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 210.4 g/mol | [1] |

| Appearance | Yellowish liquid | [2] |

| Boiling Point | 279-280 °C at 760 mmHg | [3] |

| Density | 1.211 g/cm³ | [4] |

| Flash Point | 120.9 °C | [4] |

| Vapor Pressure | 0.007 mmHg at 25 °C | [5] |

| Water Solubility | 34.91 mg/L (estimated) | [5] |

| logP (Octanol-Water Partition Coefficient) | 3.931 (estimated) | [5] |

| Refractive Index | 1.623 | [4] |

Table 1: Physicochemical Properties of Diallyl Tetrasulfide

Stability: Diallyl tetrasulfide is susceptible to degradation under heat. Thermal decomposition can lead to the formation of other diallyl sulfides with varying numbers of sulfur atoms.[6]

Biological Activities and Signaling Pathways

DATS exhibits a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. These effects are mediated through its interaction with various cellular signaling pathways.

Antimicrobial Activity

DATS has demonstrated potent antimicrobial effects against a range of pathogens, including bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential enzymatic processes.[7]

Antioxidant Activity

As an antioxidant, DATS can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

Anticancer Activity

The anticancer properties of DATS are a major focus of research. It has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. These effects are linked to its ability to modulate key signaling pathways involved in cancer progression.

Signaling Pathways Modulated by Diallyl Polysulfides:

Diallyl polysulfides, including DATS, are known to influence several critical signaling pathways in cancer cells. One of the key mechanisms is the induction of oxidative stress through the generation of ROS, which can trigger apoptotic pathways. This process often involves the activation of c-Jun N-terminal kinase (JNK), a key regulator of cell death. Furthermore, DATS has been reported to inhibit the activity of cell division cycle 25 (Cdc25) phosphatases, which are crucial for cell cycle progression, leading to cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of diallyl tetrasulfide.

Synthesis and Purification of Diallyl Polysulfides

While the specific synthesis of pure diallyl tetrasulfide is challenging due to the formation of a mixture of polysulfides, a general method for producing diallyl polysulfides is as follows. This procedure can be adapted to enrich the tetrasulfide component.

Materials:

-

Allyl bromide

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

-

Deionized water

-

Organic solvent (e.g., dichloromethane)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Stir plate and stir bar

-

Round-bottom flask

Procedure:

-

Preparation of Sodium Polysulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate in deionized water with stirring.

-

Gradually add powdered elemental sulfur to the sodium sulfide solution. The molar ratio of sulfur to sodium sulfide can be adjusted to favor the formation of longer polysulfide chains. For tetrasulfide, a molar ratio of approximately 3:1 (S:Na₂S) is a starting point.

-

Heat the mixture gently (e.g., 50-60 °C) with continuous stirring until the sulfur has completely dissolved, forming a dark reddish-brown solution of sodium polysulfide.

-

Reaction with Allyl Bromide: Add the phase transfer catalyst (TBAB) to the sodium polysulfide solution.

-

Slowly add allyl bromide to the reaction mixture dropwise while stirring vigorously. The reaction is exothermic and should be controlled.

-

Continue stirring at room temperature for several hours to ensure complete reaction.

-

Extraction and Purification: Transfer the reaction mixture to a separatory funnel and extract the organic layer with dichloromethane.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification (Optional): The resulting product will be a mixture of diallyl polysulfides. Further purification to isolate diallyl tetrasulfide can be achieved using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for organosulfur compounds (e.g., HP-5ms).

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 3 minutes.

-

Ramp: 3 °C/minute to 150 °C, hold for 3 minutes.

-

Ramp: 25 °C/minute to 250 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL

-

Split Ratio: 10:1

-

MS Ion Source Temperature: 200 °C

-

Mass Range: 40-500 amu

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of DATS that inhibits the visible growth of a microorganism.

Materials:

-

DATS stock solution (dissolved in a suitable solvent like DMSO).

-

Bacterial or fungal culture.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

96-well microtiter plates.

-

Incubator.

-

Spectrophotometer (plate reader).

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of the DATS stock solution in the broth medium directly in the 96-well plate.

-

Inoculation: Add the microbial inoculum to each well containing the diluted DATS.

-

Controls: Include a positive control (microorganism in broth without DATS) and a negative control (broth only).

-

Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37 °C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of DATS at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[1]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of DATS to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DATS solution at various concentrations (dissolved in methanol or ethanol).

-

DPPH stock solution (0.1 mM in methanol or ethanol).

-

Spectrophotometer.

-

Cuvettes or 96-well plate.

Procedure:

-

Reaction Mixture: In a test tube or a well of a microplate, mix a defined volume of the DATS solution with the DPPH solution.

-

Control: Prepare a control sample containing the solvent and the DPPH solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of DATS required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of DATS.[3]

Conclusion

Diallyl tetrasulfide is a multifaceted organosulfur compound with significant potential in various fields, particularly in drug development. Its well-defined chemical structure and diverse biological activities, mediated through multiple signaling pathways, make it a compelling candidate for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the synthesis, characterization, and therapeutic applications of this potent natural product. Continued research into DATS is warranted to fully elucidate its mechanisms of action and to translate its promising preclinical findings into clinical applications.

References

- 1. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stiftung-plantafood.de [stiftung-plantafood.de]

The Biosynthesis of Diallyl Tetrasulfide in Allium sativum: A Technical Guide for Researchers

For Immediate Release

[Shanghai, China] – [November 18, 2025] – This technical guide provides an in-depth exploration of the biosynthesis of diallyl tetrasulfide, a significant organosulfur compound found in garlic (Allium sativum). This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of garlic-derived compounds.

Introduction

Garlic has been recognized for its medicinal properties for centuries, with its characteristic aroma and biological activities largely attributed to a complex mixture of organosulfur compounds. Among these, diallyl tetrasulfide has garnered interest for its potential therapeutic applications. Understanding the biosynthetic pathway of this compound is crucial for its isolation, synthesis, and the development of novel pharmaceuticals. This guide details the enzymatic and chemical reactions involved in the formation of diallyl tetrasulfide, provides quantitative data from relevant studies, outlines experimental protocols for its analysis, and presents visual representations of the key pathways.

The Biosynthetic Pathway of Diallyl Tetrasulfide

The formation of diallyl tetrasulfide in garlic is not a direct enzymatic process but rather a cascade of reactions initiated by tissue damage. The pathway can be broadly divided into two stages: the enzymatic formation of allicin and the subsequent chemical decomposition of allicin into various diallyl polysulfides, including the tetrasulfide.

Enzymatic Formation of Allicin

The primary precursor for diallyl tetrasulfide is the non-proteinogenic amino acid alliin (S-allyl-L-cysteine sulfoxide), which is stored in the cytoplasm of garlic cells.[1][2] Upon crushing, chopping, or other forms of tissue damage, the vacuolar enzyme alliinase (alliin lyase, EC 4.4.1.4) is released and comes into contact with alliin.[3][4] Alliinase catalyzes the cleavage of alliin into two molecules of allyl sulfenic acid (2-propene-1-sulfenic acid), along with pyruvate and ammonia.[2][5] Two molecules of the highly reactive allyl sulfenic acid then spontaneously condense to form one molecule of allicin (diallyl thiosulfinate).[1][5] This reaction is extremely rapid, often completing within seconds of tissue disruption.[6]

Figure 1: Enzymatic conversion of alliin to allicin.

Chemical Decomposition of Allicin and Formation of Diallyl Tetrasulfide

Allicin is an unstable compound that readily decomposes, particularly when heated, leading to the formation of a variety of volatile organosulfur compounds.[7][8] This decomposition is a complex process involving a series of radical and condensation reactions. The primary products are diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[7][8] Diallyl tetrasulfide is also formed, although typically in smaller quantities.

The proposed mechanism for the formation of diallyl polysulfides from allicin involves the homolytic cleavage of the S-S bond in allicin, generating allylthiyl radicals (CH₂=CHCH₂S•). These radicals can then combine in various ways to form the different polysulfides. The formation of diallyl tetrasulfide is believed to occur through the combination of two diallyldisulfanyl radicals (CH₂=CHCH₂SS•) or the reaction of an allylthiyl radical with a diallyltrisulfanyl radical (CH₂=CHCH₂SSS•). The reaction of diallyl disulfide with elemental sulfur at elevated temperatures can also produce a mixture of diallyl polysulfides, including the tetrasulfide.[1]

The distribution of the different diallyl sulfides is highly dependent on the reaction conditions, particularly temperature and the presence of other molecules.[9][10] Higher temperatures tend to favor the formation of higher polysulfides, although this can also lead to further decomposition.

References

- 1. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the dynamic changes in the chemical constituents of Chinese “Laba” garlic during traditional processing - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09657K [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Isolation of Natural Products Using Preparative TLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Garlic-derived diallyl polysulfides: Biochemical mode of action and application for green insecticides - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. [PDF] VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

The Anticancer Mechanism of Diallyl Tetrasulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl tetrasulfide (DATS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its potent anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of DATS. It details the compound's role in inducing apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), and delineates its impact on key signaling pathways, including PI3K/Akt, MAPK, and NF-κB. This document synthesizes quantitative data from various studies, presents detailed experimental methodologies, and utilizes visualizations to illustrate complex biological processes, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction

Garlic and its constituent organosulfur compounds have long been investigated for their therapeutic potential. Among these, diallyl tetrasulfide (DATS) has emerged as a molecule of interest due to its demonstrated efficacy in preclinical cancer models. DATS exerts its anticancer effects through a multi-pronged approach, targeting fundamental cellular processes that are often dysregulated in cancer. This guide will systematically dissect these mechanisms, providing the technical details necessary for a thorough understanding of DATS's mode of action.

Core Anticancer Mechanisms of Diallyl Tetrasulfide

The anticancer activity of DATS is primarily attributed to its ability to induce programmed cell death (apoptosis), halt the cell division cycle, and generate oxidative stress through the production of reactive oxygen species (ROS). These actions are orchestrated through the modulation of intricate signaling networks within cancer cells.

Induction of Apoptosis

DATS is a potent inducer of apoptosis in a variety of cancer cell types. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: DATS triggers the intrinsic apoptotic pathway by modulating the expression of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[1] Caspase-9 then activates executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death.[1]

-

Extrinsic Pathway: Evidence also suggests that DATS can activate the extrinsic apoptotic pathway. This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. While the direct role of DATS in activating specific death receptors is still under investigation, studies have shown an increase in caspase-8 activity in response to DATS treatment.[2]

Cell Cycle Arrest

A hallmark of DATS's anticancer activity is its ability to induce cell cycle arrest, predominantly at the G2/M phase.[2][3] This prevents cancer cells from progressing through mitosis and dividing.

The mechanism of DATS-induced G2/M arrest involves the modulation of key cell cycle regulatory proteins:

-

Cdc25C: DATS treatment leads to the downregulation and inhibitory phosphorylation (at Ser216) of the Cdc25C phosphatase.[4][5] Cdc25C is responsible for dephosphorylating and activating the Cdk1/Cyclin B1 complex, which is essential for entry into mitosis.

-

Cdk1/Cyclin B1 Complex: By inhibiting Cdc25C, DATS maintains Cdk1 in an inactive, phosphorylated state (at Tyr15).[6] This prevents the activation of the Cdk1/Cyclin B1 complex, thereby blocking the G2/M transition.[6] Some studies also report a DATS-induced decrease in the protein levels of Cdk1.[7] Furthermore, DATS has been shown to delay the nuclear translocation of Cdk1, which is a critical step for mitotic initiation.[4]

Generation of Reactive Oxygen Species (ROS)

DATS treatment has been consistently shown to induce the generation of reactive oxygen species (ROS) within cancer cells.[8] This elevation in ROS levels plays a crucial role in mediating the apoptotic and cell cycle arrest effects of DATS. The ROS scavenger N-acetylcysteine (NAC) has been shown to block DATS-induced apoptosis and cell cycle arrest, highlighting the central role of oxidative stress in its mechanism of action.[5][8] The generation of ROS by DATS is thought to be a key upstream event that triggers the downstream signaling cascades leading to cell death and growth inhibition.

Modulation of Key Signaling Pathways

The effects of DATS on apoptosis and the cell cycle are mediated through its influence on several critical intracellular signaling pathways.

PI3K/Akt Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. DATS has been shown to inhibit this pathway, thereby promoting apoptosis.[8] Treatment with DATS leads to a decrease in the phosphorylation and activation of Akt.[8] The inhibition of the PI3K/Akt pathway by DATS is believed to be mediated by the generation of ROS.[8]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. DATS has been shown to modulate the MAPK cascade, although its effects can be cell-type specific. Some studies have indicated that DATS can lead to the activation of pro-apoptotic JNK.[9] In contrast, it has also been reported to suppress the pro-survival ERK signaling pathway.[10]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. DATS has been demonstrated to suppress the NF-κB pathway.[11][12] It can inhibit the degradation of IκBα, the inhibitor of NF-κB, thereby preventing the nuclear translocation and activation of NF-κB.[11] In some contexts, DATS has been shown to induce the proteasomal degradation of TRAF6, an upstream activator of the IKK complex, which is essential for NF-κB activation.[13]

Quantitative Data Summary

The following tables summarize the quantitative data on the anticancer effects of Diallyl Tetrasulfide from various studies.

Table 1: IC50 Values of Diallyl Tetrasulfide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT-15 | Colon Cancer | 11.5 | Not Specified | [3][14] |

| DLD-1 | Colon Cancer | 13.3 | Not Specified | [3][14] |

| MDA-MB-231 | Breast Cancer | 24.84 ± 0.10 | 24 | [15] |

| MDA-MB-231 | Breast Cancer | 17.31 ± 0.19 | 48 | [15] |

| MDA-MB-231 | Breast Cancer | 18.22 ± 0.90 | 72 | [15] |

| MDA-MB-468 | Breast Cancer | 22.47 ± 0.54 | 24 | [15] |

| MDA-MB-468 | Breast Cancer | 11.68 ± 0.07 | 48 | [15] |

| MDA-MB-468 | Breast Cancer | 15.04 ± 0.26 | 72 | [15] |

Table 2: Effect of Diallyl Tetrasulfide on Cell Cycle Distribution

| Cell Line | DATS Concentration (µM) | Treatment Time (h) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (DATS) | Reference |

| MDA-MB-231 | 75 | 24 | 9.14 ± 0.01 | 26.80 ± 0.01 | [2] |

| MDA-MB-231 | 75 | 72 | 1.75 ± 0.2 | 47.61 ± 3.63 | [2] |

| MDA-MB-468 | 75 | 24 | 12.70 ± 0.01 | 53.61 ± 0.02 | [2] |

| MDA-MB-468 | 75 | 72 | 39.12 ± 0.1 | 70.91 ± 0.01 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DATS's anticancer mechanisms.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubate overnight to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of DATS for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with DATS for the desired time and concentration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent molecule that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them using flow cytometry, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash once with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Reactive Oxygen Species (ROS) Detection (MitoSOX Red Staining)

Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells. It is readily oxidized by superoxide, a major form of mitochondrial ROS, but not by other ROS or reactive nitrogen species. Upon oxidation, it exhibits red fluorescence.

Protocol:

-

Cell Treatment: Treat cells with DATS for the desired time.

-

Staining: Incubate the cells with 5 µM MitoSOX Red reagent in a suitable buffer (e.g., HBSS or phenol red-free media) for 20 minutes at 37°C, protected from light.[18]

-

Washing: Wash the cells once with warm buffer to remove excess probe.[19]

-

Analysis: Analyze the red fluorescence of the cells using a fluorescence microscope or a flow cytometer with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.[18]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Diallyl Tetrasulfide and a general experimental workflow for its analysis.

DATS-Induced Apoptosis and Cell Cycle Arrest Signaling

Caption: DATS signaling mechanism for apoptosis and cell cycle arrest.

Experimental Workflow for DATS Anticancer Evaluation

Caption: Workflow for evaluating DATS anticancer effects.

Conclusion

Diallyl tetrasulfide exhibits significant anticancer activity through a multifaceted mechanism of action. By inducing apoptosis, causing G2/M cell cycle arrest, and generating reactive oxygen species, DATS effectively targets the proliferative and survival capabilities of cancer cells. Its ability to modulate key signaling pathways, including PI3K/Akt, MAPK, and NF-κB, underscores its potential as a promising candidate for further investigation in cancer therapy and prevention. This technical guide provides a comprehensive overview of the current understanding of DATS's anticancer mechanisms, offering a valuable resource for the scientific community to build upon in the development of novel cancer treatments.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Attenuative Effect of Diallyl Trisulfide on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diallyl trisulfide-induced G2/M phase cell cycle arrest in DU145 cells is associated with delayed nuclear translocation of cyclin-dependent kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diallyl trisulfide-induced apoptosis in human cancer cells is linked to checkpoint kinase 1-mediated mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diallyl Trisulfide-induced Apoptosis in Human Cancer Cells is Linked to Checkpoint Kinase 1-mediated Mitotic Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diallyl trisulfide induces osteosarcoma cell apoptosis through reactive oxygen species-mediated downregulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gene Expression Changes by Diallyl Trisulfide Administration in Chemically-induced Mammary Tumors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diallyl disulfide and diallyl trisulfide in garlic as novel therapeutic agents to overcome drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diallyl trisulfide inhibited tobacco smoke-mediated bladder EMT and cancer stem cell marker expression via the NF-κB pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diallyl trisulfide suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diallyl trisulfide induces apoptosis by suppressing NF-κB signaling through destabilization of TRAF6 in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of Diallyl Trisulfide on TNF-α-Induced CCL2/MCP-1 Release in Genetically Different Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchhub.com [researchhub.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. biorxiv.org [biorxiv.org]

- 19. digital.csic.es [digital.csic.es]

Diallyl Tetrasulfide: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diallyl tetrasulfide (DATS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant interest for its potent antioxidant and cytoprotective properties. This technical guide provides an in-depth overview of the antioxidant activity and free radical scavenging mechanisms of diallyl tetrasulfide. While direct quantitative data on the free radical scavenging capacity of diallyl tetrasulfide is limited in publicly available literature, this document synthesizes the existing knowledge on its antioxidant effects, the well-established Keap1-Nrf2 signaling pathway likely central to its mechanism of action, and detailed protocols for key antioxidant assays. This guide is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of diallyl tetrasulfide.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Diallyl tetrasulfide exhibits significant antioxidant activity, primarily through its ability to inhibit lipid peroxidation and exert cytoprotective effects against oxidative stress-induced cell damage.[1] The antioxidant capacity of diallyl polysulfides is often attributed to two main mechanisms: direct free radical scavenging and the induction of endogenous antioxidant defense systems.

2.1 Direct Free Radical Scavenging: Polysulfides, including diallyl tetrasulfide, can directly interact with and neutralize free radicals. The sulfur atoms in the polysulfide chain are capable of donating electrons to unstable radicals, thereby stabilizing them and terminating damaging chain reactions. The antioxidant efficacy of diallyl polysulfides has been observed to increase with the number of sulfur atoms in the chain, suggesting that diallyl tetrasulfide is a potent direct antioxidant.

2.2 Induction of Endogenous Antioxidant Defenses: The Keap1-Nrf2 Signaling Pathway A critical mechanism underlying the antioxidant effects of many organosulfur compounds, and likely diallyl tetrasulfide, is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. However, upon exposure to electrophiles or oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an increased synthesis of a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and various glutathione S-transferases (GSTs), bolstering the cell's overall antioxidant capacity. While direct studies on diallyl tetrasulfide are limited, research on the closely related diallyl disulfide (DADS) and diallyl trisulfide (DATS) strongly supports this mechanism.

Quantitative Data on Antioxidant Activity

Table 1: DPPH Radical Scavenging Activity of Diallyl Disulfide and Diallyl Trisulfide

| Compound | IC50 (mg/mL) |

| Diallyl Disulfide (DADS) | 74.9 ± 3.43 |

| Diallyl Trisulfide (DATS) | 79.7 ± 0.93 |

| Ascorbic Acid (Standard) | 2.2 ± 2.43 |

Data sourced from a study on black garlic extracts. It is important to note that these values may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for common in vitro assays used to evaluate the antioxidant and free radical scavenging activity of compounds like diallyl tetrasulfide.

4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the radical scavenging activity of the antioxidant.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. Store in a dark, airtight container.

-

Prepare a series of dilutions of diallyl tetrasulfide in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH working solution to each well.

-

Add an equal volume (e.g., 100 µL) of the diallyl tetrasulfide dilutions to the respective wells.

-

Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of diallyl tetrasulfide.

-

4.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

Protocol:

-

Reagent Preparation:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Prepare a series of dilutions of diallyl tetrasulfide.

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 10 µL) of the diallyl tetrasulfide dilutions to each well.

-

Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

-

Include a blank and a positive control.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the concentration-response curve.

-

4.3 Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) within cultured cells. The probe becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS), and the antioxidant activity is quantified by the reduction in fluorescence intensity.

Protocol:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black-walled, clear-bottom microplate and grow to confluence.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS).

-

Load the cells with the DCFH-DA probe (e.g., 25 µM) in a serum-free medium for a specific time (e.g., 60 minutes) at 37°C.

-

Wash the cells to remove the excess probe.

-

Treat the cells with various concentrations of diallyl tetrasulfide and a positive control (e.g., quercetin) for a designated period (e.g., 1 hour).

-

Induce oxidative stress by adding a ROS generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals for a specific duration (e.g., 1 hour) using a fluorescence plate reader.

-

-

Calculation:

-

The area under the curve of fluorescence versus time is calculated for each concentration.

-

The CAA value is calculated as the percentage reduction of the area under the curve for the sample-treated cells compared to the control (oxidant-treated) cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

5.1 Keap1-Nrf2 Signaling Pathway

Caption: Keap1-Nrf2 signaling pathway activation by Diallyl Tetrasulfide.

5.2 DPPH Radical Scavenging Assay Workflow

Caption: Workflow for the DPPH radical scavenging assay.

5.3 Cellular Antioxidant Activity (CAA) Assay Workflow

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

Diallyl tetrasulfide is a promising natural compound with significant antioxidant potential. Its bioactivity is likely mediated through a combination of direct free radical scavenging and the upregulation of endogenous antioxidant defenses via the Keap1-Nrf2 signaling pathway. While further research is required to quantify its specific free radical scavenging capacity through standardized assays, the existing evidence strongly supports its role as a potent antioxidant. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of diallyl tetrasulfide in combating oxidative stress-related diseases.

References

Diallyl Tetrasulfide and Its Analogs: A Technical Guide to Signaling Pathway Modulation in Cancer Cells

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organosulfur compounds (OSCs) derived from Allium vegetables, such as garlic, have garnered significant attention for their potent anti-cancer properties. Among these, diallyl polysulfides, including disulfide (DADS), trisulfide (DATS), and tetrasulfide, are of particular interest. While the prompt specifically requested information on diallyl tetrasulfide, the vast majority of preclinical research has focused on diallyl trisulfide (DATS) as the most potent of these analogs. This guide will therefore center on the well-documented mechanisms of DATS, with the understanding that its signaling effects are likely conserved and representative of diallyl tetrasulfide due to structural similarities. This document provides an in-depth exploration of the molecular pathways modulated by DATS in cancer cells, presents quantitative efficacy data, details common experimental protocols, and uses pathway diagrams to visualize these complex interactions.

Introduction to Diallyl Polysulfides

When garlic cloves are crushed, the enzyme alliinase converts alliin into allicin, which is unstable and rapidly decomposes into a variety of oil-soluble OSCs, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[1] Preclinical studies consistently show that the anti-cancer potency of these compounds increases with the number of sulfur atoms.[1][2] DATS has been shown to be more effective at inhibiting cell viability and inducing apoptosis than DADS or DAS in numerous cancer cell lines.[1][3] These compounds exert their effects by modulating a wide array of signaling pathways crucial to cancer cell survival, proliferation, and metastasis. Key mechanisms include the induction of reactive oxygen species (ROS), which triggers apoptosis and cell cycle arrest, and the inhibition of pro-survival pathways like PI3K/Akt and NF-κB.[1][4]

Core Signaling Pathways Modulated by DATS

DATS is a multi-targeted agent that influences several interconnected signaling cascades. The induction of oxidative stress appears to be a central event that initiates downstream anti-cancer effects.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of DATS is the induction of intracellular ROS.[1][3] Unlike normal cells, cancer cells often exist in a state of increased intrinsic oxidative stress, making them more vulnerable to further ROS insults.[5][6] DATS-induced ROS generation disrupts cellular redox balance, leading to oxidative damage of DNA, lipids, and proteins, which in turn activates stress-response pathways that culminate in cell cycle arrest and apoptosis.[5][7] This ROS-dependent mechanism is a cornerstone of DATS's anti-cancer activity.[8]

Induction of Apoptosis

DATS effectively induces programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]

-

Intrinsic Pathway: DATS-induced ROS generation leads to mitochondrial membrane potential disruption.[8] This triggers the release of cytochrome c into the cytosol. It also modulates the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax and Bak.[3][9] This shift in the Bax/Bcl-2 ratio facilitates the activation of caspase-9 and the executioner caspase-3, leading to apoptosis.[3]

-

Extrinsic Pathway: DATS can also upregulate the expression of death receptors (DRs) on the cancer cell surface, sensitizing them to apoptosis-inducing ligands.[1] This leads to the activation of caspase-8, which can directly activate caspase-3.[1]

Cell Cycle Arrest at G2/M Phase

A hallmark of DATS activity is its ability to induce cell cycle arrest, most commonly at the G2/M transition.[1][4] This prevents cancer cells from entering mitosis, thereby halting proliferation. This arrest is mediated by the modulation of key cell cycle regulatory proteins. DATS leads to the downregulation of Cdk1 and the destruction of Cdc25C, which are essential for entry into mitosis.[10] The accumulation of inactive, phosphorylated Cdk1/Cyclin B1 complexes prevents the G2/M transition.[10][11] This effect is often, though not always, dependent on the generation of ROS.[1]

Modulation of Pro-Survival and Stress-Response Pathways

DATS also impacts several other critical signaling networks:

-

PI3K/Akt Pathway: DATS has been shown to inhibit the PI3K/Akt signaling pathway, a crucial cascade for cell survival, proliferation, and growth. In some cancers, DATS treatment leads to dephosphorylation (inactivation) of Akt.[4][12]

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) family, including JNK, ERK, and p38, is a key regulator of cellular stress responses. DATS treatment activates the stress-activated kinases JNK and p38 while inhibiting the pro-survival ERK pathway in some cancer types.[1][13] JNK activation, in particular, has been linked to DATS-induced apoptosis.[8]

-

Nrf2 Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response.[12] While Nrf2 is protective in normal cells, its constitutive activation in cancer cells can promote chemoresistance.[14][15] DATS exhibits a dual role; in some contexts, it can activate Nrf2 and its detoxifying enzymes, while in established tumors, it can attenuate the Nrf2/Akt pathway, thereby reducing the cancer cells' ability to cope with oxidative stress.[12]

Quantitative Analysis of DATS Efficacy

The cytotoxic and anti-proliferative effects of DATS have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | DATS IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | ~50 | 24 | [8] |

| Capan-2 | Pancreatic Cancer | ~100 | 24 | [9] |

| HepG2 | Liver Cancer | Varies (Dose-dependent effects noted) | 24-72 | [16] |

Note: IC50 values can vary significantly based on experimental conditions, including cell density and assay type. The data presented are representative values from the cited literature.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is critical for studying the effects of compounds like DATS. Below are generalized protocols for key assays mentioned in the literature.

General Experimental Workflow

The study of DATS typically follows a standardized workflow from cell culture to endpoint analysis. This ensures that the observed effects are directly attributable to the compound.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of DATS and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[17]

-

Measurement: Read the absorbance on a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[20][21][22]

-

Harvest and Fixation: After DATS treatment, harvest cells (including floating cells) and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Cells can be stored at -20°C.[21]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[22][23]

-

Flow Cytometry: Incubate for 15-30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.

-

Analysis: The PI fluorescence intensity, which is proportional to DNA content, is used to gate cell populations into G0/G1, S, and G2/M phases.

ROS Detection (DCFDA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[24][25][26]

-

Cell Seeding: Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.

-

Probe Loading: Remove the culture medium, wash cells with a buffer (e.g., PBS), and incubate them with DCFH-DA solution (e.g., 10-20 µM) for 30-45 minutes at 37°C.[26]

-

Treatment: Wash away the excess probe and add the DATS-containing medium. A positive control (e.g., H₂O₂) should be included.

-

Measurement: Measure the fluorescence intensity at appropriate excitation (~485 nm) and emission (~535 nm) wavelengths using a fluorescence plate reader. The increase in fluorescence corresponds to the level of intracellular ROS.[24]

Protein Expression (Western Blotting)

Western blotting is used to detect and quantify specific proteins in cell lysates, providing insight into the modulation of signaling pathways.

-

Cell Lysis: After DATS treatment, wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Cdk1, cleaved Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Conclusion and Future Directions

Diallyl trisulfide (DATS), a key bioactive compound from garlic, demonstrates significant anti-cancer potential by modulating multiple, interconnected signaling pathways.[4] Its ability to induce ROS serves as a central hub, triggering apoptosis and cell cycle arrest while inhibiting critical pro-survival signaling. The data strongly support its role as a multi-targeted agent that can simultaneously attack various hallmarks of cancer.

While research on DATS is extensive, further investigation is warranted in several areas. Studies directly comparing the efficacy and signaling modulation of diallyl trisulfide with diallyl tetrasulfide are needed to confirm the structure-activity relationship. Furthermore, overcoming the limited bioavailability of these hydrophobic compounds through novel drug delivery systems could enhance their therapeutic potential. As our understanding of these powerful natural compounds grows, they hold promise as scaffolds for the development of new chemopreventive and therapeutic agents.

References

- 1. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment [mdpi.com]

- 2. Multitargeted prevention and therapy of cancer by diallyl trisulfide and related Allium vegetable-derived organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Apoptotic pathway induced by diallyl trisulfide in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 12. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diallyl disulfide and diallyl trisulfide in garlic as novel therapeutic agents to overcome drug resistance in breast cancer - ProQuest [proquest.com]

- 14. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Diallyl trisulfide induces pro-apoptotic autophagy via the AMPK/SIRT1 signalling pathway in human hepatocellular carcinoma HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. researchhub.com [researchhub.com]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 26. abcam.cn [abcam.cn]

Diallyl Tetrasulfide: An In-Depth Technical Guide to its In Vitro Cytotoxicity in Human Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl tetrasulfide (DATS) is a prominent organosulfur compound derived from garlic (Allium sativum) that has garnered significant attention for its potential anticancer properties. As a member of the diallyl polysulfide family, DATS has demonstrated potent cytotoxic effects against a variety of human cancer cell lines in preclinical studies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Diallyl Tetrasulfide, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Diallyl Tetrasulfide is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values of DATS vary depending on the cancer cell line and the duration of exposure. The following table summarizes the reported IC50 values for Diallyl Trisulfide (DATS), a closely related and often interchangeably studied compound, across various human cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MCF-7 | 92 | Not Specified | [1] |

| Colon Cancer | HCT-15 | 11.5 | Not Specified | [2] |

| Colon Cancer | DLD-1 | 13.3 | Not Specified | [2] |

| Lung Cancer | NCI-H460 | 130.3 | 24 | [3] |

| Lung Cancer | NCI-H460 | 37.5 | 48 | [3] |

| Lung Cancer | NCI-H460 | 18.5 | 72 | [3] |

| Triple-Negative Breast Cancer | MDA-MB-231 | 24.84 | 24 | [4] |

| Triple-Negative Breast Cancer | MDA-MB-468 | 22.47 | 24 | [4] |

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of research findings. This section provides detailed protocols for key in vitro assays used to characterize the cytotoxic effects of Diallyl Tetrasulfide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Diallyl Tetrasulfide (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the DATS concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Diallyl Tetrasulfide for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Diallyl Tetrasulfide as described for the apoptosis assay and harvest the cells.

-